Cas no 24631-87-6 (2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-)

2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-
- 4-hydroxy-5-methylcoumarin
- 24631-87-6
- MFCD18450601
- 2-hydroxy-5-methyl-chromone
- SCHEMBL8537987
- 4-Hydroxy-5-methyl-2H-chromen-2-one
- SY309884
- SCHEMBL5346812
-
- インチ: InChI=1S/C10H8O3/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5,11H,1H3
- InChIKey: SGMVRLBDQDWGRZ-UHFFFAOYSA-N
- ほほえんだ: Cc1cccc2oc(=O)cc(O)c12
計算された属性
- せいみつぶんしりょう: 176.04734
- どういたいしつりょう: 176.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 46.53
2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY309884-0.25g |
4-Hydroxy-5-methylcoumarin |
24631-87-6 | ≥95% | 0.25g |
¥14850.0 | 2023-09-15 |
2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- 関連文献
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Jorgelina L. Pergomet,Andrea B. J. Bracca,Teodoro S. Kaufman Org. Biomol. Chem. 2017 15 7040
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Yaqin Fan,Jingjing Shen,Zhi Liu,Kunyu Xia,Weiming Zhu,Peng Fu Nat. Prod. Rep. 2022 39 1305
2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-に関する追加情報
Comprehensive Overview of 2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- (CAS No. 24631-87-6)
2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-, with the CAS number 24631-87-6, is a significant organic compound belonging to the coumarin family. This compound, often referred to as 4-hydroxy-5-methylcoumarin, has garnered attention in various industries due to its unique chemical properties and potential applications. In this article, we delve into its molecular structure, synthesis, applications, and relevance in contemporary research, addressing common queries and trends in the field.
The molecular structure of 4-hydroxy-5-methylcoumarin features a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyrone ring. The presence of a hydroxyl group at the 4-position and a methyl group at the 5-position distinguishes it from other coumarin derivatives. These functional groups contribute to its reactivity and solubility, making it a versatile intermediate in organic synthesis. Researchers often explore its derivatives for their fluorescence properties, which are valuable in bioimaging and sensor development.
One of the most searched topics related to CAS No. 24631-87-6 is its role in pharmaceutical research. Coumarins, including 4-hydroxy-5-methylcoumarin, are known for their biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects. Recent studies have investigated its potential as a scaffold for designing novel drug candidates, particularly in the treatment of metabolic disorders and neurodegenerative diseases. This aligns with the growing interest in natural product-derived therapeutics and green chemistry.
In the cosmetics and fragrance industry, 2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- is valued for its mild, sweet aroma, reminiscent of vanilla or hay. It is often used as a fixative in perfumes and as a UV absorber in sunscreens. Consumers increasingly seek plant-based ingredients and sustainable alternatives, making this compound a topic of interest in clean beauty formulations. Its stability and compatibility with other ingredients further enhance its appeal.
Another trending application of 4-hydroxy-5-methylcoumarin is in material science. Its ability to form complexes with metal ions has been exploited in the development of luminescent materials and organic electronics. Researchers are also exploring its use in smart coatings that respond to environmental stimuli, such as pH or temperature changes. These innovations cater to the demand for advanced functional materials in sectors like aerospace and renewable energy.
Synthesis methods for CAS No. 24631-87-6 are frequently discussed in academic and industrial circles. Traditional routes involve the Pechmann condensation of phenols with β-keto esters, but recent advancements focus on catalytic processes and microwave-assisted synthesis to improve yield and reduce environmental impact. These methods resonate with the broader shift toward sustainable chemistry and waste minimization.
Safety and regulatory aspects of 2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- are also critical. While it is generally regarded as safe for use in approved applications, ongoing studies evaluate its ecotoxicity and biodegradability. Regulatory bodies emphasize the importance of life cycle assessment (LCA) to ensure compliance with REACH and other global standards. This reflects the increasing consumer and regulatory focus on environmental health and safety (EHS).
In conclusion, 4-hydroxy-5-methylcoumarin (CAS No. 24631-87-6) is a multifaceted compound with applications spanning pharmaceuticals, cosmetics, and materials science. Its structural versatility, coupled with the growing demand for sustainable and bio-based solutions, positions it as a compound of enduring relevance. As research continues to uncover new possibilities, this coumarin derivative is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and industry.
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